molecular formula C20H16ClNO2 B5749806 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide

2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide

Cat. No. B5749806
M. Wt: 337.8 g/mol
InChI Key: ZFQGQYQFDMUCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide, also known as ACDAA, is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide has been studied for its potential to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory effects, 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide has been shown to reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and cell proliferation. 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide has also been shown to have antioxidant properties and to increase the expression of certain genes involved in cell differentiation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for further research in these areas. One limitation of using 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further research is needed to determine the optimal dosage and administration methods for 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide in these contexts. Another area of interest is the development of more efficient synthesis methods for 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide, which could make it more widely available for research purposes. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide and its effects on various signaling pathways and enzymes.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide involves the reaction of 2-(4-chlorophenoxy)acetic acid with 1,2-dihydro-5-acenaphthylenamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-(4-chlorophenoxy)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c21-15-7-9-16(10-8-15)24-12-19(23)22-18-11-6-14-5-4-13-2-1-3-17(18)20(13)14/h1-3,6-11H,4-5,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQGQYQFDMUCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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